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Compound of Interest

Compound Name: 2-Nitro-5-piperidinophenol

Cat. No.: B128972 Get Quote

Introduction

This technical guide provides a comprehensive overview of the spectral data expected for the

organic compound 2-Nitro-5-piperidinophenol. As a molecule of interest in medicinal

chemistry and materials science, a thorough understanding of its spectral characteristics is

crucial for its identification, characterization, and quality control. This document is intended for

researchers, scientists, and professionals in drug development who require a detailed

understanding of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data of this compound.

It is important to note that at the time of this publication, experimental spectral data for 2-Nitro-
5-piperidinophenol is not readily available in public databases. Therefore, this guide will

present predicted mass spectrometry data and illustrative NMR and IR data based on

structurally analogous compounds. These examples will serve to provide a well-founded

estimation of the expected spectral properties of 2-Nitro-5-piperidinophenol.

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio

of ions. The predicted mass spectral data for 2-Nitro-5-piperidinophenol (C11H14N2O3,

Molecular Weight: 222.24 g/mol ) suggests several possible adducts that could be observed.
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Adduct Predicted m/z

[M+H]+ 223.1077

[M+Na]+ 245.0896

[M+K]+ 261.0636

[M+NH4]+ 240.1343

[M-H]- 221.0932

[M+HCOO]- 267.0987

[M+CH3COO]- 281.1143

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules

by providing information about the chemical environment of atomic nuclei.

¹H NMR (Proton NMR)
The ¹H NMR spectrum of 2-Nitro-5-piperidinophenol is expected to show distinct signals for

the protons on the aromatic ring and the piperidine ring. The chemical shifts are influenced by

the electron-withdrawing nitro group and the electron-donating hydroxyl and piperidinyl groups.

The following table provides an illustrative representation of the expected chemical shifts (δ) in

parts per million (ppm), their multiplicities, and the number of protons.

Data presented is illustrative and based on analogous compounds like 2-nitrophenol and N-

phenylpiperidine.
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Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~ 10.5 Singlet 1H Phenolic -OH

~ 7.8 Doublet 1H
Aromatic H (ortho to

NO₂)

~ 7.2 Doublet of doublets 1H
Aromatic H (meta to

NO₂)

~ 6.9 Doublet 1H
Aromatic H (para to

NO₂)

~ 3.2 Triplet 4H
Piperidine -CH₂-

(adjacent to N)

~ 1.7 Multiplet 4H Piperidine -CH₂-

~ 1.6 Multiplet 2H Piperidine -CH₂-

¹³C NMR (Carbon-13 NMR)
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The

chemical shifts of the carbon atoms in 2-Nitro-5-piperidinophenol will be affected by the

attached functional groups.

Data presented is illustrative and based on analogous compounds like 2-nitrophenol and N-

phenylpiperidine.
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Chemical Shift (δ, ppm) Assignment

~ 160 Aromatic C-OH

~ 145 Aromatic C-NO₂

~ 140 Aromatic C-N (piperidine)

~ 125 Aromatic CH

~ 120 Aromatic CH

~ 115 Aromatic CH

~ 50 Piperidine -CH₂- (adjacent to N)

~ 25 Piperidine -CH₂-

~ 24 Piperidine -CH₂-

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The IR spectrum of 2-Nitro-5-piperidinophenol is
expected to show characteristic absorption bands for the hydroxyl, nitro, and amine functional

groups, as well as aromatic C-H and C=C bonds.

Data presented is illustrative and based on characteristic IR absorption frequencies.
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3200 - 3600 Broad O-H stretch (phenolic)

2850 - 3000 Medium C-H stretch (aliphatic)

1590, 1480 Medium-Strong C=C stretch (aromatic)

1520 - 1560 Strong N-O asymmetric stretch (nitro)

1340 - 1380 Strong N-O symmetric stretch (nitro)

1200 - 1300 Strong C-N stretch (aromatic amine)

1150 - 1250 Strong C-O stretch (phenol)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data discussed

above.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: Dissolve approximately 5-10 mg of 2-Nitro-5-piperidinophenol in 0.5-

0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on

the solubility of the compound and should be free of interfering signals.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a

relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

The number of scans can range from 8 to 64, depending on the sample concentration.

¹³C NMR Acquisition:
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Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-250 ppm,

and a relaxation delay of 2-5 seconds.

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural

abundance of ¹³C.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Chemical shifts are referenced to the residual solvent peak or an

internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy (FT-IR)
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid 2-Nitro-5-piperidinophenol sample directly onto the

ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Sample Preparation (KBr Pellet):

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

Acquisition:

Record a background spectrum of the empty sample compartment (or the pure KBr pellet).

Place the sample in the spectrometer's sample holder and record the sample spectrum.

The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.
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Data Processing: The final spectrum is presented as a plot of transmittance or absorbance

versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of 2-Nitro-5-piperidinophenol in a suitable

volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

Further dilute the sample as needed for the specific ionization technique.

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization

source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

Ionization (ESI):

Introduce the sample solution into the ESI source via direct infusion or through a liquid

chromatography (LC) system.

The sample is ionized by applying a high voltage to a capillary, forming charged droplets

that evaporate to produce gas-phase ions.

Ionization (EI):

Introduce the sample into the ion source, where it is vaporized.

The vaporized molecules are bombarded with a high-energy electron beam, causing

ionization and fragmentation.

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Data Acquisition: The detector records the abundance of ions at each m/z value, generating

a mass spectrum.

Spectral Analysis Workflow
The following diagram illustrates the logical workflow for the analysis of spectral data to

elucidate and confirm the structure of 2-Nitro-5-piperidinophenol.
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Spectral data analysis workflow.

Conclusion

This technical guide has provided a detailed overview of the expected spectral data for 2-Nitro-
5-piperidinophenol, including predicted mass spectrometry data and illustrative NMR and IR

spectra based on analogous compounds. The provided experimental protocols offer a general

framework for acquiring high-quality spectral data for this and similar organic molecules. The

logical workflow for spectral analysis underscores the synergistic use of MS, NMR, and IR

spectroscopy for unambiguous structure elucidation and characterization. This information

serves as a valuable resource for researchers and scientists engaged in the synthesis,

analysis, and application of 2-Nitro-5-piperidinophenol.

To cite this document: BenchChem. [Spectral Data Analysis of 2-Nitro-5-piperidinophenol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b128972#spectral-data-of-2-nitro-5-piperidinophenol-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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